8-chloro-4-(2,4-dichlorophenyl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol
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Overview
Description
8-CHLORO-4-(2,4-DICHLOROPHENYL)-9-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-6-OL is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 8-CHLORO-4-(2,4-DICHLOROPHENYL)-9-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-6-OL involves multiple steps. One common method includes the condensation of appropriate aniline derivatives with aldehydes, followed by cyclization and nitration reactions . Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding quinoline oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-CHLORO-4-(2,4-DICHLOROPHENYL)-9-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-6-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets and pathways. It is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is similar to other quinoline derivatives, making it a potential candidate for antimicrobial drug development.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Quinoline-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
8-Hydroxyquinoline: Exhibits antimicrobial and anticancer properties. Compared to these compounds, 8-CHLORO-4-(2,4-DICHLOROPHENYL)-9-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-6-OL has unique structural features that may offer distinct biological activities and applications.
Properties
Molecular Formula |
C18H13Cl3N2O3 |
---|---|
Molecular Weight |
411.7 g/mol |
IUPAC Name |
8-chloro-4-(2,4-dichlorophenyl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol |
InChI |
InChI=1S/C18H13Cl3N2O3/c19-8-4-5-11(12(20)6-8)16-10-3-1-2-9(10)15-17(22-16)14(24)7-13(21)18(15)23(25)26/h1-2,4-7,9-10,16,22,24H,3H2 |
InChI Key |
RHPWFSMGWWBNSF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C(=C(C=C3O)Cl)[N+](=O)[O-])C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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